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molecular formula C9H10O3 B8816734 3-Methyltetrahydrophthalic anhydride CAS No. 23939-62-0

3-Methyltetrahydrophthalic anhydride

Cat. No. B8816734
M. Wt: 166.17 g/mol
InChI Key: LWMIDUUVMLBKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157152

Procedure details

The Diels-Alder adduct from phthalic anhydride and piperylene is hydrolyzed and partially oxidized as in Example 1 and further oxidized as in Examples 1 and 2. Similar results are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]=CC=CC>>[CH3:12][CH:10]1[CH2:9][CH:8]=[CH:7][CH:3]2[C:4]([O:6][C:1](=[O:11])[CH:2]12)=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Similar results
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
CC1C2C(C(=O)OC2=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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